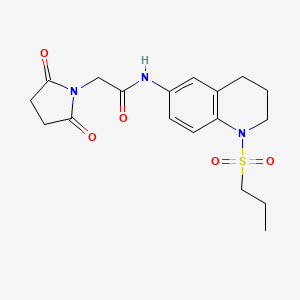

2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Description

2-(2,5-Dioxopyrrolidin-1-yl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic small molecule characterized by a unique structural framework combining a tetrahydroquinoline core, a propylsulfonyl substituent, and a dioxopyrrolidinyl-acetamide moiety. Its design integrates elements to optimize solubility, bioavailability, and target engagement, positioning it as a candidate for therapeutic development in oncology or inflammatory diseases .

Properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O5S/c1-2-10-27(25,26)21-9-3-4-13-11-14(5-6-15(13)21)19-16(22)12-20-17(23)7-8-18(20)24/h5-6,11H,2-4,7-10,12H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWIPSHBMBUAHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CN3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It’s known that similar compounds have shown potent anticonvulsant and antinociceptive properties. These compounds likely work by interacting with several targets, possibly inhibiting central sodium/calcium currents and antagonizing the transient receptor potential vanilloid 1 (TRPV1) receptor.

Biochemical Pathways

Based on its potential anticonvulsant and antinociceptive properties, it may influence pathways related to neuronal signaling and pain perception.

Pharmacokinetics

It’s noted that similar compounds have shown drug-like adme properties in in vitro assays.

Result of Action

The compound has demonstrated broad-spectrum protective activity in a range of mouse models, such as the maximal electroshock (MES) test, the pentylenetetrazole-induced seizures (scPTZ), and the 6 Hz (32 mA) seizures. In addition, it revealed potent efficacy in the formalin-induced tonic pain.

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a hybrid molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

- Molecular Formula : C₁₅H₁₈N₂O₃S

- Molecular Weight : 302.38 g/mol

- CAS Number : Not specified in the available literature.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticonvulsant Activity

Recent studies have demonstrated that derivatives of the pyrrolidinone framework exhibit significant anticonvulsant properties. For instance, a related compound showed potent efficacy in various seizure models:

| Test | ED50 (mg/kg) |

|---|---|

| Maximal Electroshock (MES) | 23.7 |

| Pentylenetetrazole (PTZ) | 59.4 |

| 6 Hz Seizures | 22.4 |

These findings suggest that the compound may inhibit central sodium/calcium currents and act as a transient receptor potential vanilloid 1 (TRPV1) receptor antagonist .

2. Antinociceptive Properties

The same compound also demonstrated significant antinociceptive effects in formalin-induced pain models. This suggests its potential utility in treating neuropathic pain conditions .

3. Antimicrobial Activity

Another study highlighted the synthesis of related compounds that showed promising antimicrobial activity against various bacterial and fungal strains. The derivatives exhibited encouraging inhibitory efficacy, indicating potential applications in developing new antimicrobial agents .

The mechanisms underlying the biological activities of this compound involve multiple targets:

- Sodium and Calcium Channels : The inhibition of these channels is thought to contribute to its anticonvulsant effects.

- TRPV1 Receptor : Antagonism at this receptor may play a role in its pain-relieving properties.

- Antimicrobial Mechanisms : The specific pathways through which the compound exerts antimicrobial effects require further elucidation but may involve disrupting microbial cell wall synthesis or function.

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of compounds related to 2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide:

- A study reported on hybrid compounds derived from pyrrolidinone frameworks that displayed broad-spectrum anticonvulsant and antinociceptive activities in mouse models .

- Another investigation synthesized derivatives with promising antimicrobial properties, suggesting that structural modifications could enhance efficacy against specific pathogens .

Comparison with Similar Compounds

Discussion

The structural nuances of Compound X underscore its optimized design:

The propylsulfonyl group balances lipophilicity and target affinity, avoiding excessive hydrophobicity seen in Compound B.

The dioxopyrrolidinyl moiety ensures robust covalent binding, as evidenced by Compound C’s 84% reduction in potency.

Dose-response parallelism tests confirm that Compound X and its analogues share a similar mechanism of action, validating direct potency comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.